molecular formula C15H23NO3 B3829406 (3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one

(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one

Cat. No.: B3829406
M. Wt: 265.35 g/mol
InChI Key: YMMRKNYKBVXAAS-LFIBNONCSA-N
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Description

(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one is a complex organic compound with a unique structure that includes a cyclohexanone ring, a butanoyl group, and a prop-2-enoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via Friedel-Crafts acylation using butanoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Prop-2-enoxyimino Group: The prop-2-enoxyimino group can be synthesized by reacting the cyclohexanone derivative with propenal and hydroxylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one: shares structural similarities with other cyclohexanone derivatives and compounds containing butanoyl and prop-2-enoxyimino groups.

    Cyclohexanone Derivatives: Compounds with a cyclohexanone ring, such as menthone and carvone.

    Butanoyl Compounds: Compounds containing a butanoyl group, such as butanoyl chloride and butanoyl acetate.

    Prop-2-enoxyimino Compounds: Compounds with a prop-2-enoxyimino group, such as oximes and imines.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-5-7-12(17)14-11(16-19-8-6-2)9-15(3,4)10-13(14)18/h6,14H,2,5,7-10H2,1,3-4H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMRKNYKBVXAAS-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1C(=NOCC=C)CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)C1/C(=N/OCC=C)/CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one
Reactant of Route 2
(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one
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(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one
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(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one
Reactant of Route 5
(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one
Reactant of Route 6
Reactant of Route 6
(3E)-2-butanoyl-5,5-dimethyl-3-prop-2-enoxyiminocyclohexan-1-one

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